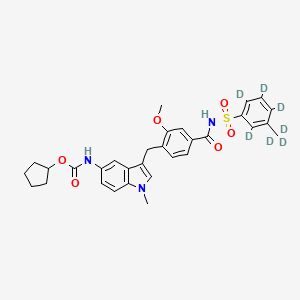

Melatonin receptor agonist 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Melatonin receptor agonist 1 is a compound that mimics the action of melatonin by binding to and activating melatonin receptors. Melatonin is a hormone primarily produced by the pineal gland in the brain, which regulates sleep-wake cycles and other circadian rhythms. Melatonin receptor agonists, including this compound, are used to treat sleep disorders, depression, and other conditions related to circadian rhythm disruptions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of melatonin receptor agonist 1 involves several steps, starting with the preparation of the indole nucleus, which is a key structural component. The indole nucleus is then functionalized with various side chains to enhance its binding affinity and selectivity for melatonin receptors. Common synthetic routes include the use of Grignard reagents, Friedel-Crafts acylation, and reductive amination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using high-throughput screening assays to identify potent and selective agonists. The process includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Melatonin receptor agonist 1 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its pharmacological properties .

Scientific Research Applications

Melatonin receptor agonist 1 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the structure-activity relationship of melatonin receptor agonists.

Biology: Investigated for its role in regulating circadian rhythms and its effects on various physiological processes.

Medicine: Used in the treatment of sleep disorders, depression, and other conditions related to circadian rhythm disruptions.

Industry: Employed in the development of new therapeutic agents targeting melatonin receptors.

Mechanism of Action

Melatonin receptor agonist 1 exerts its effects by binding to melatonin receptors, specifically MT1 and MT2, which are G protein-coupled receptors located in the brain’s suprachiasmatic nucleus. This binding activates signaling pathways that regulate circadian rhythms, sleep-wake cycles, and other physiological processes. The compound mimics the action of endogenous melatonin, promoting sleep and regulating mood .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Ramelteon: A selective melatonin receptor agonist used to treat insomnia.

Agomelatine: A melatonin receptor agonist and serotonin receptor antagonist used to treat depression.

Tasimelteon: A melatonin receptor agonist used to treat non-24-hour sleep-wake disorder

Uniqueness

Melatonin receptor agonist 1 is unique in its specific binding affinity and selectivity for melatonin receptors, which allows it to effectively mimic the action of endogenous melatonin. Its chemical structure and functional groups are optimized to enhance its pharmacokinetic properties, making it a potent and effective therapeutic agent .

Properties

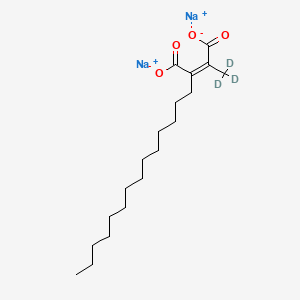

Molecular Formula |

C15H19N3O2 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

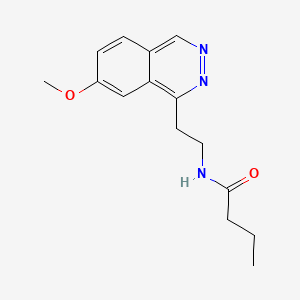

N-[2-(7-methoxyphthalazin-1-yl)ethyl]butanamide |

InChI |

InChI=1S/C15H19N3O2/c1-3-4-15(19)16-8-7-14-13-9-12(20-2)6-5-11(13)10-17-18-14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,19) |

InChI Key |

YLDUOETVAFAVAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NCCC1=C2C=C(C=CC2=CN=N1)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B12417604.png)

![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)